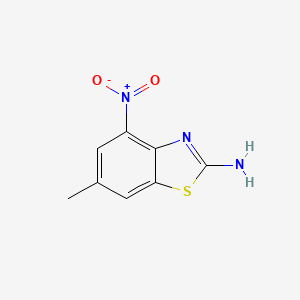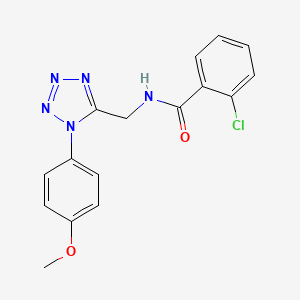![molecular formula C10H14NOP B2559849 4-Phenyl-[1,4]azaphosphinane 4-oxide CAS No. 945460-44-6](/img/structure/B2559849.png)
4-Phenyl-[1,4]azaphosphinane 4-oxide
Descripción general
Descripción
4-Phenyl-[1,4]azaphosphinane 4-oxide is a chemical compound with the molecular formula C10H14NOP . It has a molecular weight of 195.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Phenyl-[1,4]azaphosphinane 4-oxide is 1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Phenyl-[1,4]azaphosphinane 4-oxide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The synthesis of quinazoline 3-oxides, including 4-Phenyl-[1,4]azaphosphinane 4-oxide, has attracted attention due to their reactivity as intermediates. These compounds serve as building blocks for designing new derivatives or analogues with potential therapeutic applications . Researchers explore their anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties. The pyrimidine scaffold readily undergoes N-oxidation to form these azaaromatic oxides.
Biological Activity and Pharmacology
Benzo-fused pyrimidine derivatives, such as quinazolines, are associated with a wide range of biological effects. Quinazoline 3-oxides, derived from the pyrimidine nucleus, play a crucial role. These compounds exhibit anti-cancer, anti-tuberculosis, anti-hypertensive, anti-inflammatory, and anti-malarial properties. Researchers investigate their impact on cellular pathways and potential drug targets .
Polymer Science and Flame Retardancy
In polymer chemistry, phenylphosphine oxide (PPO) groups enhance flame resistance. Incorporating 4-Phenyl-[1,4]azaphosphinane 4-oxide into polyimide (PI) fibers can improve their atomic oxygen (AO) resistance. These modified fibers find applications in aerospace materials, protective clothing, and electronic components .
Catalysis and Organic Synthesis
Quinazoline 3-oxides serve as valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds. Researchers explore their potential as catalysts or ligands in organic transformations. The highly acidic proton at the C-4 position can promote acetoxylation, leading to ester derivatives .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed (H302), harmful in contact with skin (H312), causing skin irritation (H315), causing serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYLHZZQIYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-[1,4]azaphosphinane 4-oxide | |
CAS RN |
945460-44-6 | |
| Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)


![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)